N-Benzyl-3-fluoro-DL-phenylglycine
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Overview
Description
N-Benzyl-3-fluoro-DL-phenylglycine is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is a derivative of phenylglycine, which is a non-proteinogenic alpha amino acid related to alanine but with a phenyl group in place of the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluoro-DL-phenylglycine can be achieved through various methods. One common approach involves the reductive amination of phenylglyoxylic acid with benzylamine in the presence of a fluorinating agent . Another method includes the use of glyoxal and benzylamine, followed by fluorination . The reaction conditions typically involve the use of solvents such as n-propanol and catalysts like (DHQ)2PHAL or (DHQD)2PHAL to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize high-pressure hydrogenation reactors and metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step. The fluorination step may involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-fluoro-DL-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Production of benzylamines or benzyl alcohols.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-Benzyl-3-fluoro-DL-phenylglycine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-3-fluoro-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target sites . The benzyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylglycine: The parent compound with a phenyl group instead of the benzyl and fluorine substituents.
3-Fluorophenylglycine: Similar structure but lacks the benzyl group.
N-Benzylphenylglycine: Contains the benzyl group but lacks the fluorine atom.
Uniqueness
N-Benzyl-3-fluoro-DL-phenylglycine is unique due to the combined presence of the benzyl and fluorine groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the benzyl group increases its hydrophobicity and binding affinity .
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-[N-[(3-fluorophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-4-5-12(9-13)10-17(11-15(18)19)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |
InChI Key |
PBYDZNSNFUDIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)CC(=O)O |
Origin of Product |
United States |
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